

Balanophonin: A Comprehensive Technical Review of a Promising Neolignan

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Balanophonin*

Cat. No.: B12399630

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Balanophonin, a naturally occurring neolignan, has emerged as a compound of significant interest within the scientific community due to its diverse and potent biological activities. First isolated from *Balanophora japonica* Makino, this polyphenolic compound has since been identified in other plant species, including *Dipteryx odorata* and *Firmiana simplex*. Its unique chemical structure, characterized by a dihydrobenzofuran ring system, underpins its notable anti-inflammatory, anticancer, and neuroprotective properties. This in-depth technical guide provides a comprehensive review of the literature on **balanophonin**, detailing its history, physicochemical properties, and multifaceted biological effects. Special attention is given to summarizing quantitative data, outlining experimental protocols, and visualizing the molecular pathways it modulates, offering a critical resource for researchers engaged in natural product chemistry, pharmacology, and drug discovery.

Physicochemical Properties

Balanophonin is a neolignan with the chemical formula $C_{20}H_{20}O_6$ and a molar mass of 356.37 g/mol. Its structure and stereochemistry have been elucidated through chemical methods and extensive use of 1H and ^{13}C -NMR spectrometry[1]. The IUPAC name for **balanophonin** is (E)-3-[(2R,3S)-2-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-7-methoxy-2,3-dihydro-1-benzofuran-5-yl]prop-2-enal.

Property	Value
Chemical Formula	C ₂₀ H ₂₀ O ₆
Molar Mass	356.37 g/mol
IUPAC Name	(E)-3-[(2R,3S)-2-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-7-methoxy-2,3-dihydro-1-benzofuran-5-yl]prop-2-enal
CAS Number	118916-57-7
(-)-enantiomer CAS	80286-36-8
(+)-enantiomer CAS	215319-47-4
SMILES	COC1=CC(=CC2=C1O--INVALID-LINK--C3=CC(=C(C=C3O)OC)/C=C/C=C=O

Biological Activities and Therapeutic Potential

Balanophonin exhibits a remarkable spectrum of biological activities, positioning it as a promising candidate for the development of novel therapeutics. Its primary pharmacological effects are centered on anti-inflammatory, anticancer, and neuroprotective actions.

Anti-inflammatory Activity

Balanophonin has demonstrated significant anti-inflammatory properties, primarily through the inhibition of key inflammatory mediators in activated immune cells. In lipopolysaccharide (LPS)-stimulated BV2 microglial cells, **balanophonin** strongly inhibits the production of nitric oxide (NO), a key inflammatory signaling molecule^{[2][3]}. This inhibition is achieved through the dose-dependent downregulation of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) protein expression^[2].

Furthermore, **balanophonin** significantly reduces the secretion of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF- α) and interleukin-1 β (IL-1 β), as well as the production of prostaglandin E2 (PGE2), a key mediator of inflammation and pain^[2].

Anti-inflammatory Activity of Balanophonin in LPS-stimulated BV2 Microglial Cells

Parameter

iNOS Protein Expression

COX-2 Protein Expression

PGE2 Production

TNF- α Production

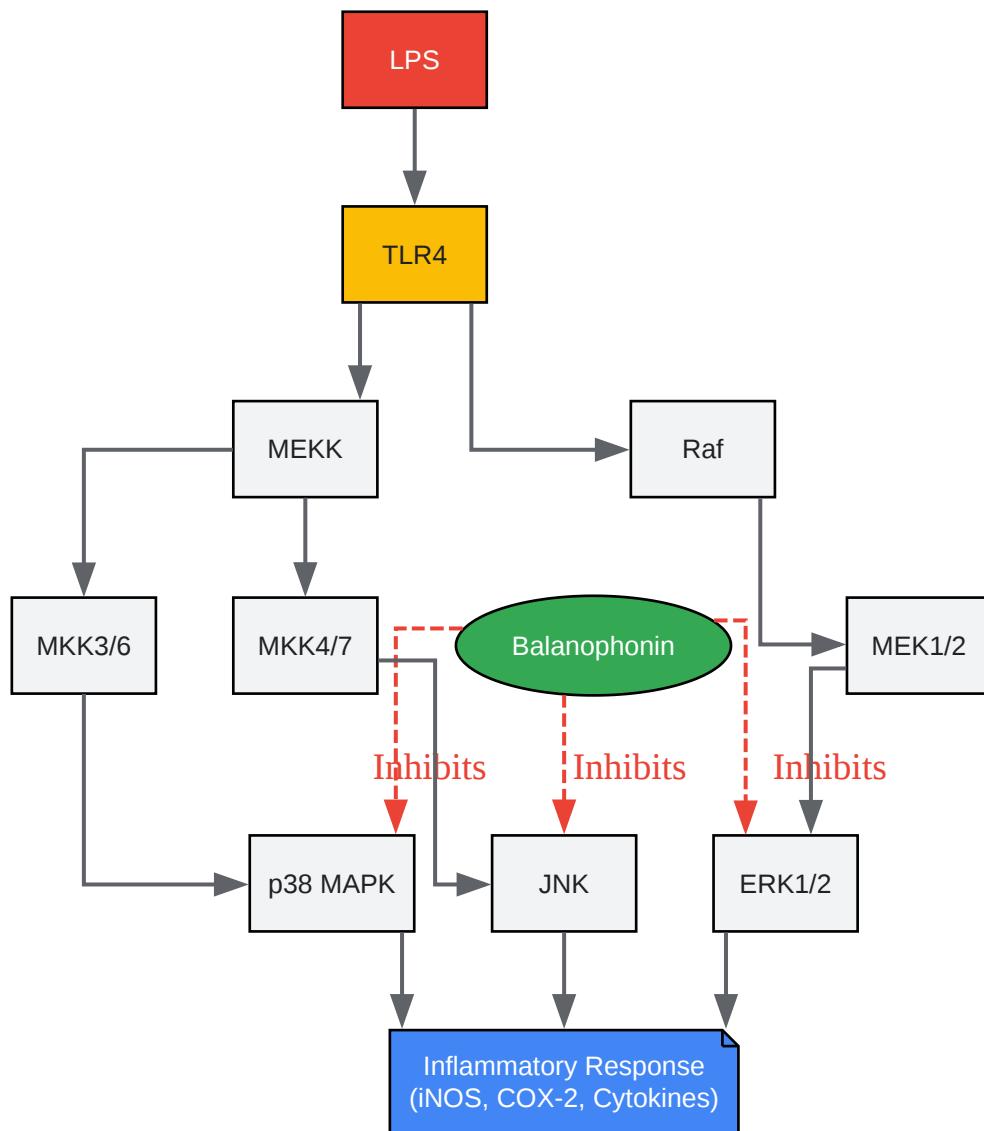
IL-1 β Production

Neuroprotective Effects

The anti-inflammatory actions of **balanophonin** are closely linked to its neuroprotective potential. By inhibiting the activation of microglia, **balanophonin** mitigates the production of neurotoxic mediators that contribute to neuronal degeneration. This suggests its potential therapeutic application in neurodegenerative disorders characterized by chronic inflammation.

Anticancer Activity

While the anticancer potential of **balanophonin** is an active area of research, preliminary studies and the known activities of related neolignans suggest its promise in this field. Further investigations are required to elucidate its specific cytotoxic effects on various cancer cell lines and the underlying molecular mechanisms.

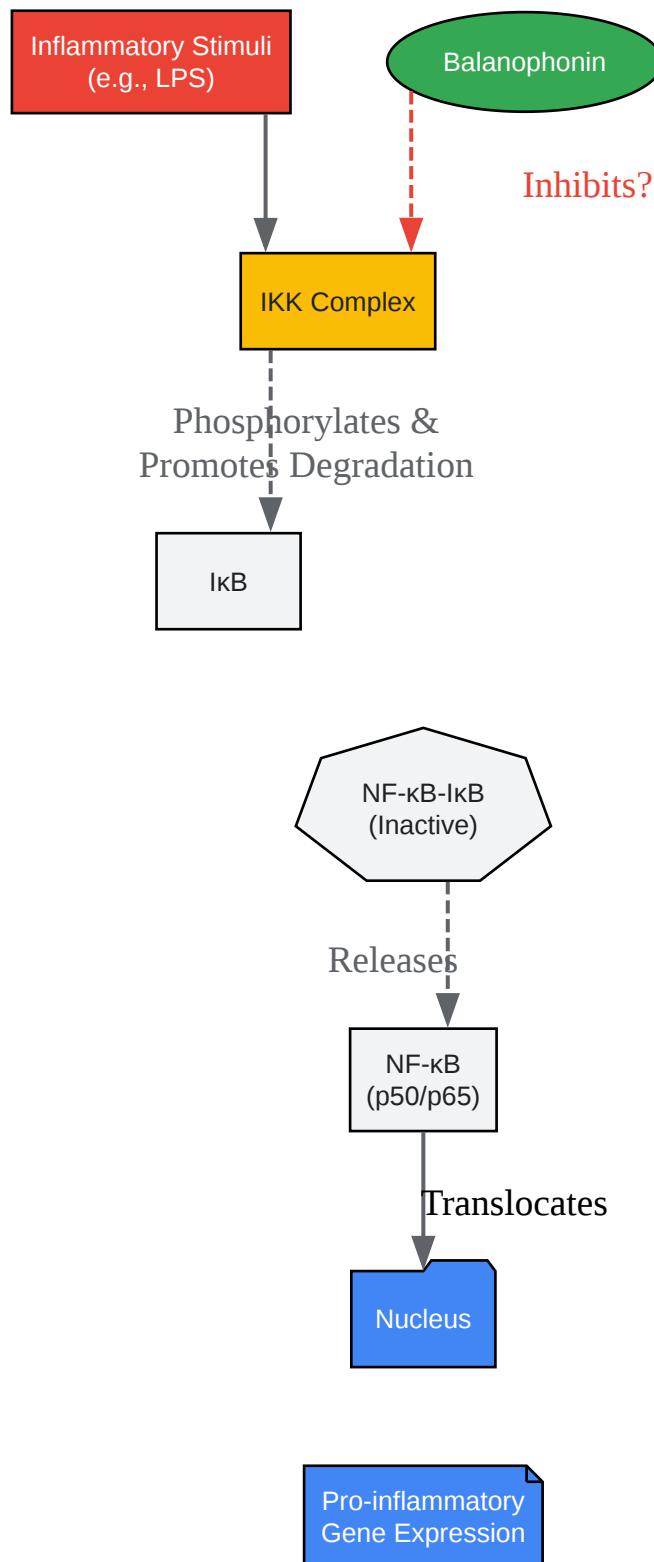

Molecular Mechanisms of Action: Signaling Pathways

The biological effects of **balanophonin** are orchestrated through its modulation of key intracellular signaling pathways, most notably the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF- κ B) pathways.

MAPK Signaling Pathway

Balanophonin has been shown to inhibit the phosphorylation of key kinases in the MAPK signaling cascade, including extracellular signal-regulated kinase (ERK1/2), c-Jun N-terminal

kinase (JNK), and p38 MAPK in LPS-stimulated microglial cells. The MAPK pathway is a critical regulator of cellular processes such as inflammation, proliferation, and apoptosis. By suppressing the activation of these kinases, **balanophonin** can effectively dampen the inflammatory response.


[Click to download full resolution via product page](#)

Balanophonin's inhibition of the MAPK signaling cascade.

NF-κB Signaling Pathway

The NF-κB signaling pathway is a cornerstone of the inflammatory process, controlling the transcription of numerous pro-inflammatory genes. While direct inhibition of NF-κB by

balanophonin is an area of ongoing investigation, its ability to suppress the production of inflammatory mediators downstream of NF- κ B activation strongly suggests an inhibitory role in this pathway.

[Click to download full resolution via product page](#)**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. bowdish.ca [bowdish.ca]
- To cite this document: BenchChem. [Balanophonin: A Comprehensive Technical Review of a Promising Neolignan]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b12399630#balanophonin-literature-review-and-history\]](https://www.benchchem.com/product/b12399630#balanophonin-literature-review-and-history)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com